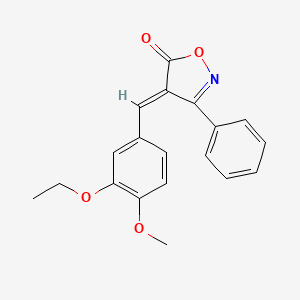![molecular formula C20H25N3O2 B5502406 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of selective inhibitors or catalysts. For instance, Zhou et al. (2008) described the design, synthesis, and biological evaluation of a structurally related compound, emphasizing the importance of isotype-selective inhibitors in achieving desired outcomes (Zhou et al., 2008). This approach could be relevant for synthesizing N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, suggesting a pathway that involves selective inhibition of specific enzymes or chemical functions to achieve the final product.
Molecular Structure Analysis
The analysis of molecular structures involves techniques such as X-ray crystallography and NMR spectroscopy. Studies like those conducted by Browne et al. (1981), which focused on the Bischler-Napieralski reaction to synthesize and determine the structure of related compounds, highlight the importance of these techniques in confirming the molecular configuration (Browne et al., 1981). These methodologies can provide detailed insights into the spatial arrangement of atoms within this compound, facilitating a deeper understanding of its chemical behavior.
Chemical Reactions and Properties
The chemical reactions and properties of complex organic molecules can be influenced by their structure and functional groups. Research on similar compounds, such as the study by Okuda et al. (2012), which examined the reactions of related N-heterocyclic compounds with hydroxylamine hydrochloride, provides valuable insights into the reactivity and potential chemical transformations of this compound (Okuda et al., 2012). Understanding these reactions is crucial for predicting how the compound interacts with other chemicals and for developing applications based on its reactivity.
Physical Properties Analysis
The physical properties of a compound, including its melting point, solubility, and crystalline structure, are essential for its practical application. These properties can be determined using a variety of analytical techniques. The research on similar compounds provides a foundation for understanding how the unique structure of this compound might influence its physical characteristics and how these properties can be analyzed and optimized for specific uses.
Chemical Properties Analysis
The chemical properties of organic compounds, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Studies that explore the synthesis and characterization of related compounds, such as the work by Gangjee et al. (2005), offer insights into the methodologies for analyzing these properties and predicting the behavior of this compound under different chemical conditions (Gangjee et al., 2005).
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Anticancer Therapy
Compounds structurally related to N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide have been investigated for their role as histone deacetylase (HDAC) inhibitors. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights the synthesis and biological evaluation of isotype-selective HDAC inhibitors. These compounds show promise in blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis, demonstrating significant antitumor activity and potential as anticancer drugs (Zhou et al., 2008).
Metabolic Pathways in Antineoplastic Therapy
The metabolism of compounds like flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients has been explored to understand the main metabolic pathways in humans after oral administration. This research identifies the parent drug and its main metabolites, shedding light on the drug's metabolic profile, which is crucial for optimizing therapeutic efficacy and reducing toxicity (Gong et al., 2010).
Synthesis and Biological Activities of Novel Analogues
The synthesis of novel analogues, such as 5-deaza analogues of aminopterin and folic acid, showcases the chemical innovation in creating compounds with enhanced biological activities. These compounds demonstrate significant anticancer activity, illustrating the potential of structurally related compounds to this compound in therapeutic applications (Su et al., 1986).
Advanced Analytical Techniques for Quality Control
The development of nonaqueous capillary electrophoretic separation techniques for compounds like imatinib mesylate and related substances demonstrates the importance of advanced analytical methods in ensuring the quality and purity of pharmaceutical compounds. These techniques contribute to the rigorous quality control necessary for the safe and effective use of medication (Ye et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,25)11-10-14-6-8-15(9-7-14)19(24)22-13-18-21-12-16-4-3-5-17(16)23-18/h6-9,12,25H,3-5,10-11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCKGCSXKAHKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NC=C3CCCC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)


![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)